4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an acetyloxy group, a nitro group, and a naphthalenecarboxylic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester typically involves the esterification of 4-hydroxy-6-nitro-2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of pure silica or other catalysts can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The ester moiety can also be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl propanoate: An ester with a similar structure but different functional groups.
Uniqueness
4-(Acetyloxy)-6-nitro-2-naphthalenecarboxylic acid ethyl ester is unique due to the presence of both acetyloxy and nitro groups on a naphthalenecarboxylic acid ester backbone. This combination of functional groups imparts distinct chemical and biological properties that are not observed in simpler esters .
Properties
Molecular Formula |
C15H13NO6 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)11-6-10-4-5-12(16(19)20)8-13(10)14(7-11)22-9(2)17/h4-8H,3H2,1-2H3 |
InChI Key |
VOQFEYYWMAQOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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